molecular formula C12H10Cl2O B12543877 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one CAS No. 669763-83-1

2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one

Cat. No.: B12543877
CAS No.: 669763-83-1
M. Wt: 241.11 g/mol
InChI Key: IFBIBDYTYBWGBC-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one is an organic compound characterized by the presence of a cyclopentanone ring substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and cyclopentanone. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorophenyl)methylidene]cyclopentan-1-one
  • 2-[(3,4-Dichlorophenyl)methylidene]cyclopentan-1-one
  • 2-[(4-Chlorophenyl)methylidene]cyclopentan-1-one

Uniqueness

2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

CAS No.

669763-83-1

Molecular Formula

C12H10Cl2O

Molecular Weight

241.11 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C12H10Cl2O/c13-10-5-4-8(11(14)7-10)6-9-2-1-3-12(9)15/h4-7H,1-3H2

InChI Key

IFBIBDYTYBWGBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C1

Origin of Product

United States

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